2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
Description
BenchChem offers high-quality 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-15-8-2-6-12-18(15)26-20(29)14-27-19-13-7-5-11-17(19)21(23(27)30)22-24(31)28(25(32)33-22)16-9-3-4-10-16/h2,5-8,11-13,16H,3-4,9-10,14H2,1H3,(H,26,29)/b22-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWFREDTZVHAFE-DQRAZIAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCC5)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCC5)/C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule that falls within the thiazolidinone and indole derivative classes. Its structure suggests potential biological activities due to the presence of various functional groups. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex arrangement that includes thiazolidinone and indole frameworks. The thiazolidinone moiety is particularly significant due to its known biological activities, including antibacterial and anticancer properties.
Table 1: Structural Components
| Component | Description |
|---|---|
| Thiazolidinone Ring | Contributes to biological activity |
| Indole Moiety | Associated with various pharmacological effects |
| Cyclopentyl Group | May influence lipophilicity and receptor binding |
Antimicrobial Activity
Research indicates that compounds similar to 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide exhibit significant antimicrobial properties. Thiazolidinone derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluating various thiazolidinone derivatives found that some exhibited up to 91.66% inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations. The presence of substituents on the phenyl ring enhanced the antibacterial activity significantly .
Antioxidant Activity
Antioxidant properties are another notable aspect of this compound's biological activity. Research has demonstrated that thiazolidinone derivatives can act as effective antioxidants, reducing oxidative stress in biological systems.
Table 2: Antioxidant Activity Comparison
| Compound | Inhibition Percentage (%) |
|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 81.8 |
| 2-(Phenylimino)thiazolidin-4-one | 68.8 |
Anticancer Activity
The anticancer potential of thiazolidinones is well-documented. Compounds in this class have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of specific signaling pathways related to cell proliferation and survival. For instance, studies indicate that certain thiazolidinone derivatives can inhibit kinase activity, which is crucial for cancer cell growth .
Research Findings
Recent literature highlights several studies focusing on the biological activities of thiazolidinones:
- Antioxidant Studies : A review article summarized findings from multiple studies showing that thiazolidinones possess significant antioxidant properties through various assays (e.g., DPPH, ABTS) .
- Antimicrobial Studies : Specific thiazolidinone derivatives were tested against a range of pathogens, revealing strong antibacterial effects comparable to standard antibiotics like ampicillin .
- Anticancer Studies : Several derivatives demonstrated cytotoxic effects against different cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
Scientific Research Applications
Structural Characteristics
This compound features a combination of indole , thiazolidine , and thioxo moieties, contributing to its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately . The structural complexity allows for diverse interactions within biological systems.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
Anticancer Properties
Studies have suggested that the compound may possess anticancer properties, potentially inhibiting the proliferation of cancer cells. For instance, related compounds have been shown to interfere with cancer cell signaling pathways, leading to reduced tumor growth in xenograft models.
Anti-inflammatory Effects
Molecular docking studies have indicated that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Compounds containing thiazolidine and thioxo functionalities often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the thiazolidine ring.
- Introduction of the cyclopentyl group.
- Coupling with the indole derivative and acetamide functionalities.
These synthetic routes are optimized for yield and purity, often employing solvents such as dimethylformamide and catalysts like palladium on carbon.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting a potential application in antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
